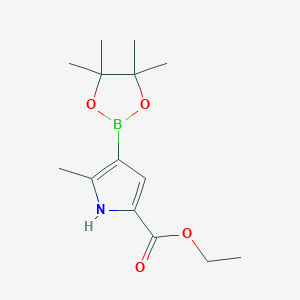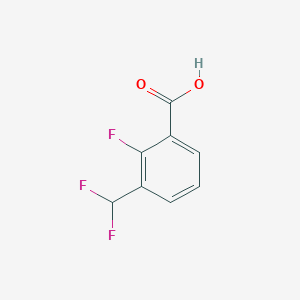![molecular formula C22H14ClFN2O4 B2568696 7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-05-1](/img/structure/B2568696.png)
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, and an isoxazole ring . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular formula of the compound is C22H14ClFN2O4. It contains several heterocyclic rings, which can contribute to its potential biological activity .科学的研究の応用
Anticancer Research
The isoxazole and pyrrole moieties within the compound’s structure are known to exhibit anticancer properties. Research indicates that isoxazole derivatives can have a broad spectrum of pharmacological properties, including anticancer activity . They can inhibit the proliferation of cancer cells with minimal effects on normal cells. This compound could be investigated for its potential use in targeted cancer therapies, especially considering its structural similarity to other compounds with known anticancer activities.
Antimicrobial Studies
Compounds containing the pyrrole subunit have been used in the development of antibiotics . The presence of both pyrrole and isoxazole rings in this compound suggests it may have applications in the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria or fungi.
Anti-Inflammatory Drug Development
Isoxazole derivatives have been associated with anti-inflammatory properties . This compound could be a candidate for the synthesis of new anti-inflammatory drugs, potentially offering an alternative to current medications with fewer side effects.
Enzyme Inhibition
The pyrazole derivatives, which are structurally related to the compound , have shown the ability to inhibit various enzymes involved in cell division . This compound could be explored for its enzyme inhibitory activity, which might be useful in the treatment of diseases where cell proliferation is a factor, such as psoriasis or rheumatoid arthritis.
Neuroprotective Agents
Pyrrole derivatives have been identified as potential neuroprotective agents . This compound could be researched for its ability to protect nerve cells from damage or death in neurological disorders such as Alzheimer’s disease or Parkinson’s disease.
Antiviral Research
The structural features of this compound, particularly the isoxazole ring, have been linked to anti-HIV activity . It could be investigated for its potential use as an antiviral agent, possibly leading to new treatments for HIV or other viral infections.
Hypoglycemic Agents
Isoxazole derivatives have also been associated with hypoglycemic (blood sugar-lowering) effects . This compound could be studied for its potential application in the treatment of diabetes, especially type 2 diabetes, where insulin resistance is a key factor.
Cholesterol-Lowering Drugs
Pyrrole-containing compounds have been used in the development of cholesterol-lowering drugs . This compound’s structure suggests it might be beneficial in creating new medications that can help manage high cholesterol levels, thereby reducing the risk of cardiovascular diseases.
作用機序
Target of Action
Pyrrole-containing compounds, like “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, are known to have diverse biological targets. They are found in many natural products and marketed drugs . They have been reported to have various therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Mode of Action
Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Biochemical Pathways
Without specific studies on “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, it’s hard to determine the exact biochemical pathways this compound affects. Pyrrole-containing compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological effects, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .
特性
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O4/c1-10-7-16-14(9-15(10)23)20(27)18-19(12-3-5-13(24)6-4-12)26(22(28)21(18)29-16)17-8-11(2)30-25-17/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPPPXBQKOMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NOC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)


![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)


![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)